molecular formula C14H14N2O7S2 B588424 N-Methylsulfonyl Nimesulide CAS No. 51765-72-1

N-Methylsulfonyl Nimesulide

Cat. No. B588424
CAS RN: 51765-72-1
M. Wt: 386.393
InChI Key: DGTALLPFLVLCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylsulfonyl Nimesulide is a derivative of Nimesulide . Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that is administered orally or rectally twice daily for a variety of inflammation and pain states .


Synthesis Analysis

Nimesulide is a COX-2 selective drug with anti-inflammatory and analgesic properties. It has low gastrointestinal and renal toxicity . A study has reported the development and characterization of a nanocrystal formulation containing nimesulide .


Molecular Structure Analysis

The molecular formula of N-Methylsulfonyl Nimesulide is C14H14N2O7S2 . The InChI is InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3 . The molecular weight is 386.4 g/mol .


Chemical Reactions Analysis

Nimesulide blocks immunohaemolysis in vitro and has a direct effect on serum complement activity . This explains why the drug is also inhibitory on the inulin-induced haemolytic reaction .


Physical And Chemical Properties Analysis

Nimesulide is a poorly water-soluble compound . Its poor aqueous solubility poses bioavailability problems in-vivo . This could be overcome by the formation of inclusion complexes with β-cyclodextrin .

Scientific Research Applications

Voltammetric Analysis in Pharmaceuticals

Nimesulide has been studied for its electrochemical properties. Álvarez-Lueje et al. (1997) explored its reducibility at the mercury electrode and oxidizability at the glassy carbon electrode. The research developed a method for determining nimesulide in pharmaceutical forms using differential pulse polarography, focusing on the nitro group reduction and methylsulfonamide group oxidation (Álvarez-Lueje et al., 1997).

Structural Characterization

Nimesulide analogues have been structurally characterized to understand their interactions and activity. Michaux et al. (2001) specifically examined an analogue of nimesulide for its inactivity towards cyclo-oxygenase-2 (Michaux et al., 2001).

Mitochondrial Impact and Toxicity Studies

Nimesulide's effects on mitochondrial activity and cell viability have been extensively researched. Mingatto et al. (2002) found that nimesulide can cause injury to isolated rat liver cells, primarily mediated by impairment of ATP production due to mitochondrial uncoupling (Mingatto et al., 2002).

Pharmaceutical Analysis and Pharmacokinetics

Maltese et al. (2004) developed a rapid method for quantifying nimesulide in biological mediums, enhancing the understanding of its pharmacokinetics (Maltese et al., 2004).

Nanocarrier Systems for Drug Delivery

Alves et al. (2007) explored the use of nanocarriers in semi-solid topical formulations for nimesulide, focusing on its skin penetration and distribution, which is crucial for topical drug delivery systems (Alves et al., 2007).

Radiosynthesis for PET Imaging

Wang et al. (2010) conducted a study on the radiosynthesis of carbon-11-labeled nimesulide analogs, proposing their use as potential PET tracers for imaging aromatase expression in breast cancer (Wang et al., 2010).

Anti-Inflammatory and Antihistaminic Activity

Berti et al. (1990) investigated the antihistaminic activity and anti-inflammatory properties of nimesulide in animal models, contributing to the understanding of its therapeutic potential (Berti et al., 1990).

Solid Dispersions for Improved Bioavailability

Wei et al. (2021) studied the improvement of solubility and bioavailability of nimesulide through mechanochemical complexation with various substances, highlighting the importance of solid dispersions in drug delivery (Wei et al., 2021).

Crystallographic Studies of Derivatives

Dey et al. (2015) conducted a structural study of nimesulide derivatives, analyzing their intermolecular interactions and supramolecular assembly, which is vital for understanding drug-receptor interactions (Dey et al., 2015).

Chemical Modifications for COX Inhibition

Pericherla et al. (2007) described the chemical modifications of nimesulide to understand its selectivity for COX-2 inhibition, an essential aspect in anti-inflammatory drug development (Pericherla et al., 2007).

Analytical Methods in Pharmaceutical Chemistry

Alekseev et al. (2011) developed a procedure for the rapid determination of nimesulide in human serum, contributing to analytical methods in pharmaceutical chemistry (Alekseev et al., 2011).

Safety And Hazards

Nimesulide has been associated with hepatotoxicity . A systematic review and meta-analysis of studies found that nimesulide was significantly associated with hepatotoxicity . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There is ongoing research into the development of in vitro - in vivo correlations for newly optimized formulations of Nimesulide . This research aims to improve the solubility and bioavailability of Nimesulide .

properties

IUPAC Name

N-methylsulfonyl-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O7S2/c1-24(19,20)16(25(2,21)22)13-9-8-11(15(17)18)10-14(13)23-12-6-4-3-5-7-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTALLPFLVLCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylsulfonyl Nimesulide

CAS RN

51765-72-1
Record name N-Methylsulfonylnimesulide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYLSULFONYLNIMESULIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y3AQ252U8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
NM Nimesulide, I Aromatics, S Fine Chemicals…
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.